5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
Description
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Properties
IUPAC Name |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c1-3-6-4-7(10)5-8(11)9(6)12-2/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJENXOHELLATNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene, a promising, albeit not extensively documented, building block for organic synthesis and drug discovery. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data on analogous structures to present a predictive yet scientifically grounded resource. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, analyze its reactivity, and explore its potential applications, particularly in the realm of medicinal chemistry.
Introduction: The Potential of a Multifunctional Scaffolding
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is a polysubstituted aromatic compound featuring a unique combination of functional groups that make it an attractive intermediate for the synthesis of complex molecular architectures. The presence of a reactive terminal alkyne and an aryl bromide allows for sequential and site-selective cross-coupling reactions, while the fluoro and methoxy substituents can be leveraged to fine-tune the electronic and pharmacokinetic properties of derivative compounds.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The unique substitution pattern of this molecule offers a valuable platform for the development of novel therapeutics.
Proposed Synthesis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
A plausible and efficient multi-step synthesis of the title compound can be envisioned starting from commercially available 5-Bromo-3-fluoro-2-methoxyaniline.[5] The proposed pathway involves a Sandmeyer reaction to introduce an iodine atom, followed by a Sonogashira coupling to install the terminal ethynyl group.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 5-Bromo-1-iodo-3-fluoro-2-methoxybenzene via Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting aryl amines into aryl halides via a diazonium salt intermediate.[6][7][8]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-Bromo-3-fluoro-2-methoxyaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N2 gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1-iodo-3-fluoro-2-methoxybenzene.
-
Step 2: Synthesis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene via Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the formation of carbon-carbon bonds.[9][10][11]
-
Reaction Setup:
-
To a dried Schlenk flask, add 5-Bromo-1-iodo-3-fluoro-2-methoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
-
Coupling Reaction:
-
Add ethynyltrimethylsilane (1.2 eq) to the reaction mixture via syringe. The trimethylsilyl group is used as a protecting group for the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Deprotection and Purification:
-
Once the starting material is consumed, the trimethylsilyl group can be removed in situ by adding a base such as potassium carbonate in methanol or by workup with a fluoride source like TBAF.
-
After deprotection, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the final product, 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene.
-
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the structure of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene and spectroscopic data from analogous compounds.[12][13]
| Property | Predicted Value |
| Molecular Formula | C9H5BrFO |
| Molecular Weight | 228.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); insoluble in water |
| Melting Point | Expected to be in the range of 60-100 °C |
Predicted Spectroscopic Data
-
¹H NMR (in CDCl₃):
-
Aromatic protons will appear as multiplets or doublets of doublets in the range of δ 7.0-7.5 ppm, showing coupling to each other and to the fluorine atom.
-
The methoxy group protons will be a singlet around δ 3.9-4.1 ppm.
-
The terminal alkyne proton will be a singlet around δ 3.0-3.5 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons will appear in the range of δ 110-160 ppm. Carbons bonded to fluorine will show characteristic C-F coupling.
-
The methoxy carbon will be around δ 55-60 ppm.
-
The two alkyne carbons will be in the range of δ 75-90 ppm.
-
-
¹⁹F NMR (in CDCl₃):
-
A single resonance is expected, likely appearing as a multiplet due to coupling with neighboring aromatic protons.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch.
-
A sharp absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.
-
Strong absorptions in the 1400-1600 cm⁻¹ region for the aromatic C=C stretching.
-
A strong absorption around 1200-1300 cm⁻¹ for the C-O stretching of the methoxy group.
-
Absorptions in the fingerprint region corresponding to C-Br and C-F bonds.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Chemical Reactivity and Synthetic Utility
The rich functionality of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene makes it a versatile intermediate for a variety of chemical transformations.
Diagram of Potential Reactions
Caption: Potential synthetic transformations of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene.
-
Reactions involving the ethynyl group: The terminal alkyne is a versatile handle for various transformations.[14][15][16]
-
Sonogashira Coupling: It can undergo a second Sonogashira coupling with another aryl or vinyl halide to construct extended conjugated systems.
-
Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, which are important pharmacophores.
-
Hydration: Markovnikov hydration of the alkyne would yield the corresponding methyl ketone.
-
-
Reactions involving the bromo group: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.[17][18][19][20]
-
Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl or alkyl substituents.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.
-
Heck Reaction: Coupling with alkenes can be used to synthesize substituted styrenes and other vinylated aromatics.
-
Applications in Drug Discovery and Materials Science
The unique structural features of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene position it as a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: As a fluorinated building block, it can be used to synthesize novel drug candidates with potentially improved pharmacokinetic profiles.[21] The ability to perform orthogonal coupling reactions at the bromo and ethynyl positions allows for the rapid generation of diverse compound libraries for high-throughput screening. The fluoro and methoxy groups can modulate lipophilicity and metabolic stability, key parameters in drug design.[1][2]
-
Materials Science: The rigid, linear nature of the ethynyl group makes this molecule a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where extended π-conjugated systems are desirable.
Conclusion
While direct experimental data for 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is not yet widely available, its synthesis is readily achievable through established and reliable synthetic methodologies. The combination of a terminal alkyne, an aryl bromide, and fluorine and methoxy substituents on a benzene ring creates a highly versatile and valuable building block for the synthesis of complex organic molecules. Its potential applications in drug discovery and materials science are significant, and this guide provides a solid foundation for researchers looking to explore the chemistry and utility of this promising compound.
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Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Chemistry Steps. [Link]
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Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). ScienceDirect. [Link]
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Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). MDPI. [Link]
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Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. (2000, June 17). ACS Publications. [Link]
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Synthesis (5) - Reactions of Alkynes. (2014, January 29). Master Organic Chemistry. [Link]
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General Heck cross-coupling reaction between an aryl bromide and an olefin. (n.d.). ResearchGate. [Link]
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Synthesis and Reactivity of Mixed Alkynylalanes by Direct Triethylamine-Catalyzed Alumination of Terminal Alkynes. (2004, June 17). ACS Publications. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). RSC Publishing. [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal. [Link]
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Importance of Fluorine in Benzazole Compounds. (2020, October 14). MDPI. [Link]
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The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]
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The role of fluorine in medicinal chemistry. (2007, October 15). PubMed. [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. [Link]
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Sandmeyer reaction (video). (n.d.). Khan Academy. [Link]
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fluoro-substituted benzene rings: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). ACS Publications. [Link]
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Visible Light Photocatalytic Synthesis of Benzothiophenes. (2012, October 5). ACS Publications. [Link]
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A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. (n.d.). PMC. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences. [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). ACS Publications. [Link]
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A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. (2022, July 14). White Rose Research Online. [Link]
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A Technical Guide to 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene, a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. This document details the molecule's structural and physicochemical properties, provides an expert analysis of a robust synthetic protocol via Sonogashira coupling, and explores its potential applications as a versatile chemical building block. The content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and actionable experimental insights.
Molecular Structure and Identification
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is a highly functionalized benzene derivative. The strategic placement of its five substituents—a bromine atom, an ethynyl group, a fluorine atom, and a methoxy group—creates a molecule with distinct regions of reactivity and unique electronic properties. The bromine and ethynyl groups are particularly valuable as synthetic handles for further molecular elaboration through cross-coupling and click chemistry reactions, respectively.
The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is COC1=C(C=C(C=C1F)Br)C#C .
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
| Molecular Formula | C₉H₆BrFO |
| Molecular Weight | 229.05 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1F)Br)C#C |
| InChI Key | Not Publicly Available |
| CAS Number | Not Publicly Available |
Physicochemical Properties
The physicochemical properties of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene are dictated by its unique substitution pattern. The presence of both a lipophilic bromine atom and polar methoxy and fluoro groups results in intermediate polarity. These properties are critical for predicting its solubility, designing reaction conditions, and understanding its potential pharmacokinetic behavior in drug discovery contexts.
Table 2: Computed Physicochemical Properties
| Property | Value | Note |
| XLogP3 | 3.0 | A measure of lipophilicity. |
| Topological Polar Surface Area | 22.1 Ų | Influences solubility and permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | (Oxygen and Fluorine atoms) |
| Rotatable Bond Count | 2 |
Note: The values in Table 2 are computationally predicted and serve as an estimation. Experimental validation is recommended.
Synthesis and Mechanistic Insights
The most logical and field-proven method for synthesizing aryl alkynes like 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is the Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.
Rationale for Method Selection
The Sonogashira coupling is selected for its high efficiency and exceptional functional group tolerance.[1][2] It operates under mild conditions, which is crucial for preserving the multiple sensitive functional groups on the benzene ring.[1] The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, proceeding via two interconnected catalytic cycles.[3]
Expertise in Action: The choice of a suitable precursor is critical. A logical starting material would be a di-halogenated benzene, such as 1,5-Dibromo-3-fluoro-2-methoxybenzene . The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent methoxy and fluoro groups, can be exploited for selective mono-alkynylation.
Proposed Synthetic Workflow
The synthesis involves the selective coupling of the more reactive aryl bromide with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection.
Caption: Proposed workflow for the synthesis of the target compound.
Field-Proven Experimental Protocol
This protocol is a representative example based on standard Sonogashira coupling procedures.[4][5] Optimization may be required.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide precursor (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous, degassed solvent (e.g., THF or Diisopropylamine).
-
Addition: Add the amine base (e.g., triethylamine, 3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Deprotection: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude TMS-protected intermediate in methanol and add a base such as potassium carbonate. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Purification: Neutralize the mixture, extract with an organic solvent, and purify the crude product by silica gel column chromatography to yield the final compound.
Spectroscopic Characterization (Expert Analysis)
Authenticating the structure of the final product is paramount. Based on the molecular structure, the following spectroscopic signatures are expected:
-
¹H NMR:
-
An acetylenic proton (C≡C-H ) appearing as a sharp singlet around δ 3.0-3.5 ppm.
-
A methoxy group (-OCH₃ ) singlet around δ 3.8-4.2 ppm.
-
Two aromatic protons in the meta position to each other, appearing as doublets with a small coupling constant (J ≈ 2-3 Hz).
-
-
¹³C NMR:
-
Two distinct alkyne carbons (C≡C -H) between δ 75-90 ppm.
-
A methoxy carbon (-OC H₃) around δ 55-65 ppm.
-
Aromatic carbons showing complex splitting patterns due to C-F coupling. The carbon attached to fluorine will show a large one-bond coupling constant.
-
-
¹⁹F NMR:
-
A single resonance, likely a multiplet due to coupling with the aromatic protons.
-
-
Mass Spectrometry (MS):
-
A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
-
Applications in Research and Development
Substituted phenylacetylenes are highly valued building blocks in several scientific domains.[6][7]
Medicinal Chemistry
The structure of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene makes it an attractive scaffold in drug discovery.
-
Cross-Coupling: The aryl bromide moiety serves as a handle for introducing further complexity via Suzuki, Stille, or Buchwald-Hartwig coupling reactions, allowing for the synthesis of diverse compound libraries.[8] The introduction of a bromine atom can also favorably influence a drug's metabolic profile and target interactions.[9][10]
-
Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other biomolecules or scaffolds.
-
Bioisosteric Replacement: The fluoro and methoxy groups can be used to fine-tune electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing lead compounds.
Materials Science
Substituted phenylacetylenes are important monomers for the synthesis of conjugated polymers.[11][12] These materials often possess interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[6] The specific substitution pattern of this molecule could be used to create polymers with tailored solubility, band gaps, and thermal stability.
Safety and Handling
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene should be handled with standard laboratory precautions. As with most halogenated aromatic compounds, it should be treated as potentially toxic and irritant.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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M. Rajagopalan, et al. Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. Polymer Chemistry, 2024. Available from: [Link]
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D. G. J. Price, et al. Synthesis of the alkoxy-substituted phenylacetylenes and their reaction.... ResearchGate, 2017. Available from: [Link]
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L. T. Scharf, et al. Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI, 2025. Available from: [Link]
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Knowledge. What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. Available from: [Link]
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PubChem. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. Available from: [Link]
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- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 12. mdpi.com [mdpi.com]
Technical Whitepaper: Electronic Modulation of Ethynyl Anisoles via Fluorine Substitution
Topic: Electronic properties of fluorine substitution in ethynyl anisoles Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethynyl anisoles represent a privileged scaffold in medicinal chemistry and materials science, serving as precursors for heterocycles, molecular wires, and liquid crystals. The strategic introduction of fluorine into this scaffold profoundly alters its physicochemical profile without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
This guide analyzes the electronic perturbations induced by fluorine substitution at ortho, meta, and para positions relative to the ethynyl and methoxy groups. It provides actionable protocols for synthesis and characterization, focusing on the modulation of acidity, dipole moments, and metabolic stability.
Electronic & Structural Fundamentals
The electronic behavior of fluorinated ethynyl anisoles is governed by the interplay between the Methoxy group (-OMe) and the Fluorine atom (-F) .
-
Methoxy Group: Strong
-donor (+M) but -acceptor (-I). -
Fluorine: Strong
-acceptor (-I) but weak -donor (+M). -
Ethynyl Group: Weakly electron-withdrawing (sp-hybridized carbon).
Hammett Substituent Effects
The impact of fluorine on the ethynyl group's reactivity (e.g., acidity of the terminal proton) can be quantified using Hammett substituent constants (
| Substituent | Position | Electronic Effect Dominance | ||
| -F | Para | 0.06 | – | Inductive (-I) nearly cancels Resonance (+M) |
| -F | Meta | – | 0.34 | Strong Electron Withdrawing (-I dominant) |
| -OMe | Para | -0.27 | – | Strong Electron Donating (+M dominant) |
| -OMe | Meta | – | 0.12 | Weak Electron Withdrawing (-I dominant) |
Key Insight: Placing fluorine meta to the ethynyl group (or ortho to the anisole oxygen) exerts the strongest electron-withdrawing effect, significantly increasing the acidity of the terminal alkyne proton (
Dipole Moment Vector Analysis
The net dipole moment (
-
Anisole Vector: Points towards the oxygen (away from the ring).
-
Fluorine Vector: Points towards the fluorine (away from the ring).
In ortho-fluorinated isomers, the dipoles can align or oppose depending on the methoxy conformation, creating a "molecular switch" effect utilized in liquid crystal design.
Visualizing Electronic Pathways
The following diagram illustrates the competing electronic effects and the resulting impact on the terminal alkyne.
Caption: Mechanistic flow of inductive and resonance effects determining the physicochemical properties of fluorinated ethynyl anisoles.
Synthesis Methodologies
Two robust pathways are recommended depending on the starting material availability.
Method A: Sonogashira Coupling (From Aryl Bromide)
Best for: Late-stage functionalization or when the aryl bromide is commercially available.
Reagents:
-
Substrate: Fluorinated bromoanisole (1.0 equiv)
-
Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Co-Catalyst: CuI (1-3 mol%)
-
Base/Solvent:
/ THF (1:1 v/v)
Protocol:
-
Degassing: Charge a flame-dried Schlenk flask with aryl bromide, Pd catalyst, and CuI. Evacuate and backfill with Argon (
). -
Addition: Add degassed THF and
. Add TMSA dropwise via syringe. -
Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (Rf of product is typically higher than starting material).
-
Deprotection: Dilute with MeOH, add
(2.0 equiv), and stir at RT for 1 hour to remove the TMS group. -
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Method B: Seyferth-Gilbert Homologation (From Benzaldehyde)
Best for: Converting aldehydes directly to terminal alkynes; avoids transition metals if using the Bestmann-Ohira reagent.
Reagents:
-
Substrate: Fluorinated anisaldehyde (1.0 equiv)
-
Reagent: Bestmann-Ohira Reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: MeOH (anhydrous)
Protocol:
-
Preparation: Dissolve the aldehyde and
in anhydrous MeOH under Argon. -
Addition: Add Bestmann-Ohira reagent dropwise at 0°C.
-
Progression: Allow to warm to RT and stir for 4-16 hours.
-
Validation: Monitor the disappearance of the aldehyde proton (
~10 ppm) and appearance of the alkyne proton ( ~3.0 ppm) via crude NMR. -
Workup: Dilute with
, wash with saturated , dry over .
Experimental Workflow Visualization
Caption: Decision tree for synthesis routes based on starting material, converging on the final fluorinated alkyne.
Physicochemical Characterization Data
The following table summarizes the predicted and observed properties for the three primary isomers of fluoro-ethynyl anisole (relative to the ethynyl group).
| Property | 2-Fluoro (Ortho) | 3-Fluoro (Meta) | 4-Fluoro (Para) | Unsubstituted |
| -110 to -115 ppm | -112 to -118 ppm | -118 to -125 ppm | N/A | |
| Alkyne Acidity ( | ~27.5 (High) | ~26.5 (Highest) | ~28.0 (Moderate) | ~28.8 |
| Metabolic Stability | Blocks ortho hydroxylation | Blocks meta oxidation | Blocks para oxidation | Low (Labile) |
| Electronic Effect | Inductive (-I) > Resonance | Inductive (-I) Only | Resonance (+M) ≈ Inductive | Reference |
Expert Note on NMR:
- F NMR is the definitive tool for structural assignment. The signal for ortho-fluorine often appears as a doublet of doublets due to coupling with the aromatic protons, but may show through-space coupling to the ethynyl proton in specific conformations.
-
H NMR: The ethynyl proton appears as a singlet (or doublet if long-range coupling to F exists,
Hz) at 3.0–3.5 ppm.
Applications in Drug Discovery
In medicinal chemistry, this scaffold is used to:
-
Block Metabolic Soft Spots: Fluorine at the para position prevents CYP450-mediated oxidation of the aromatic ring.
-
Modulate Lipophilicity: Fluorination typically increases LogP (lipophilicity) slightly, improving membrane permeability, while the ethynyl group provides a rigid "rod" for binding pockets.
-
Bioisosterism: The ethynyl anisole unit can mimic biaryl systems but with a reduced molecular weight and different rotational constraints.
References
-
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Acidity of Acetylenes: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Seyferth-Gilbert Homologation: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][2] Synlett, 1996(06), 521–522. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Sources
The Strategic Application of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and synthetic versatility is paramount. 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene emerges as a highly promising, albeit specialized, building block for medicinal chemists. This guide provides a comprehensive analysis of its potential, deconstructing the molecule to its constituent functional groups—bromo, ethynyl, fluoro, and methoxy—to reveal a strategic blueprint for its application. We will explore its utility as a versatile platform for generating diverse compound libraries through orthogonal synthetic handles, its role in bioisosteric replacement to fine-tune drug properties, and its potential as a core scaffold for targeting key therapeutic areas such as oncology and neuroscience. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering predictive insights, detailed experimental workflows, and a forward-looking perspective on leveraging this unique chemical entity.
Introduction: A Scaffold Designed for Purpose
The architecture of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is not a random assortment of functionalities. Rather, it represents a convergence of strategically placed groups, each imparting distinct and valuable properties for drug design. The true power of this scaffold lies in the synergistic interplay of its substituents, which provides medicinal chemists with a powerful toolkit for lead discovery and optimization.
-
The Ethynyl Group (Terminal Alkyne): This linear, rigid moiety is a cornerstone of the molecule's utility. It serves as a privileged structural feature in a wide range of therapeutics, targeting enzymes like tyrosine kinases and monoamine oxidase (MAO).[1][2][3][4] Beyond direct target engagement, its terminal proton is weakly acidic, and its triple bond can participate in various non-covalent interactions. Crucially, it is a premier synthetic handle for reactions such as the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[5][6]
-
The Bromo Group: A versatile halogen, the bromine atom provides a key point for diversification via transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of aryl, heteroaryl, and amino groups, respectively. Furthermore, bromine's lipophilicity and capacity to form halogen bonds can be exploited to modulate a compound's pharmacokinetic profile and binding affinity.
-
The Fluoro Group: The strategic placement of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability.[7][8][9] The high strength of the carbon-fluorine bond can block metabolism at or near the site of fluorination.[10][11] Its strong electron-withdrawing nature also influences the electronic properties of the aromatic ring and can favorably alter the pKa of nearby functional groups, impacting target binding and cell permeability.[10][11]
-
The Methoxy Group: As an electron-donating group, the methoxy substituent modulates the reactivity of the aromatic ring. However, it is also a potential site for oxidative metabolism via O-demethylation by cytochrome P450 enzymes. The presence of the adjacent fluorine atom may influence this metabolic pathway, a factor that requires empirical validation.
Predictive Physicochemical and Pharmacokinetic Profile
The combination of these functional groups allows for a preliminary in-silico assessment of the molecule's drug-like properties. A detailed understanding of these parameters is crucial for designing effective experimental workflows.
| Property | Predicted Influence of Substituents | Rationale & Key Considerations |
| Lipophilicity (cLogP) | Moderately High | The benzene ring and bromine atom are significant contributors to lipophilicity. The ethynyl group has a smaller impact. The fluoro and methoxy groups can subtly increase or decrease lipophilicity depending on the molecular context.[7] |
| Metabolic Stability | Potentially Enhanced | The C-F bond is highly resistant to CYP450-mediated oxidation, potentially shielding that region of the ring from metabolism.[10][11] However, the methoxy group remains a potential site for O-demethylation, and the bromo-aromatic moiety could undergo oxidative metabolism.[12] |
| Aqueous Solubility | Likely Low | The overall lipophilic character suggests low aqueous solubility. This is a critical parameter to address during analog synthesis, often by incorporating polar or ionizable groups. |
| Molecular Rigidity | High | The phenyl and ethynyl groups create a rigid, planar scaffold. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[13] |
| Hydrogen Bonding | Limited | The terminal alkyne C-H can act as a weak hydrogen bond donor. The methoxy oxygen can act as a hydrogen bond acceptor. |
Core Application I: A Dual-Handle Building Block for Library Synthesis
The primary strength of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene lies in its two orthogonal synthetic handles: the ethynyl and bromo groups. This allows for a stepwise, controlled, and highly diverse elaboration of the core scaffold.
Caption: Orthogonal synthetic pathways from the core scaffold.
Leveraging the Ethynyl Group: The Sonogashira Coupling
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14][15][16] This reaction is instrumental for extending the scaffold, allowing for the introduction of diverse aromatic and heteroaromatic systems.
Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling
-
Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (1.0 eq), the desired aryl or vinyl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) salt such as CuI (0.1 eq).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).
-
Reaction: Stir the mixture at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Harnessing "Click" Chemistry: The CuAAC Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, reliability, and broad functional group tolerance.[5][6][17][] It allows for the facile connection of the alkyne scaffold to any molecule bearing an azide group, forming a stable 1,2,3-triazole linker. This five-membered heterocycle is an excellent bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions.[19]
Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Sources
- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 12. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats | MDPI [mdpi.com]
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- 19. drughunter.com [drughunter.com]
The 3-Fluoro-5-Ethynyl-Anisole Scaffold: A Lynchpin for mGluR5 Negative Allosteric Modulators
Executive Summary
The molecule 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene represents a high-value "lynchpin" intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs). This specific tetrasubstituted benzene core combines four critical features: a bromine handle for cross-coupling, an ethynyl spacer for rigid receptor docking, a fluorine atom for metabolic blocking/electronic modulation, and a methoxy group for conformational locking.
This guide analyzes the utility of this scaffold in developing diarylethyne-based CNS therapeutics (anxiety, addiction, Fragile X syndrome) and PET radiotracers (e.g.,
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The potency of mGluR5 NAMs, such as MTEP and FPEB, relies heavily on the "diarylethyne" pharmacophore. The 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene scaffold serves as the "Left-Hand Side" (LHS) aryl ring.
The "Tetrad" Substitution Pattern
The specific arrangement of substituents is not arbitrary; it is tuned for the allosteric binding pocket (transmembrane domain) of mGluR5.
| Position | Substituent | Function & SAR Logic |
| C1 | Ethynyl ( | Rigid Linker: Provides the necessary distance (approx. 4.1 Å) and linearity between the two aromatic systems to span the hydrophobic pocket. Acts as a "rod" to prevent receptor conformational changes associated with activation. |
| C2 | Methoxy ( | Conformational Lock: The steric bulk of the ortho-methoxy group forces the aromatic ring to twist relative to the ethynyl plane, often improving selectivity. It also serves as a weak H-bond acceptor. |
| C3 | Fluorine ( | Metabolic Shield: Blocks the metabolically labile C3 position from P450 oxidation (arene hydroxylation). Electronically, it withdraws density from the ring, modulating the pKa of distal nitrogens in the final drug molecule. |
| C5 | Bromine ( | Synthetic Pivot: In the intermediate stage, this is the reactive handle for Suzuki or Buchwald couplings to attach the "Right-Hand Side" (RHS) heterocycle (e.g., pyridine, thiazole). |
Electronic Modulation
The interplay between the electron-donating methoxy (+M effect) and the electron-withdrawing fluorine (-I effect) creates a unique electrostatic potential surface. This polarization is critical for specific
Synthetic Architecture
The synthesis of this core requires distinguishing between two halogen handles (Br vs. I) or protecting groups to achieve regioselectivity.
Pathway Visualization
The following diagram illustrates the divergent synthesis from a phenol precursor to the active mGluR5 NAM.
Caption: Divergent synthetic pathway establishing the 5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene core.
Therapeutic & Diagnostic Applications[1][2]
mGluR5 Negative Allosteric Modulation
This scaffold is a direct progenitor to FPEB (3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile) and related analogs.
-
Mechanism: These compounds bind to the transmembrane domain (TMD) of mGluR5, stabilizing the inactive state and preventing the receptor from coupling with G
q proteins upon glutamate binding. -
Indications:
-
Anxiety/Depression: Reduction of glutamatergic tone in the amygdala.
-
Fragile X Syndrome: Reversing the phenotype associated with excessive mGluR5 signaling.
-
Addiction: Blocking the reinforcing effects of cocaine and nicotine.
-
PET Radiochemistry ( F-Labeling)
The "3-fluoro" position is the primary site for radiolabeling.
-
Late-Stage Fluorination: The bromine handle on the scaffold allows for the synthesis of pinacol boronate or stannane precursors. These can be converted to the
F-labeled analog via copper-mediated radiofluorination. -
Utility:
F-FPEB is currently the gold standard for imaging mGluR5 density in the human brain.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene from 5-bromo-3-fluoro-2-methoxy-iodobenzene.
Reagents:
-
Precursor: 5-bromo-3-fluoro-2-methoxy-iodobenzene (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.1 eq)
-
Catalyst:
(0.02 eq) -
Co-catalyst: CuI (0.01 eq)
-
Base: Triethylamine (
) -
Solvent: THF (degassed)
Methodology:
-
Setup: Charge a flame-dried Schlenk flask with the iodo-precursor (1.0 eq),
(2 mol%), and CuI (1 mol%). Evacuate and backfill with Argon ( ). -
Addition: Add degassed THF (0.1 M concentration) and
(3.0 eq). Stir until solids dissolve. -
Coupling: Add TMSA (1.1 eq) dropwise via syringe. Stir at room temperature for 4–6 hours. Note: Low temperature preserves the Bromine handle.
-
Workup: Dilute with
, filter through a pad of Celite to remove Pd/Cu residues. Concentrate in vacuo. -
Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add
(1.5 eq). Stir at room temperature for 30 minutes. -
Purification: Dilute with water, extract with EtOAc (
). Wash combined organics with brine, dry over .[1] Purify via flash column chromatography (Hexanes/EtOAc 95:5). -
Validation:
NMR should show a diagnostic acetylenic proton doublet (coupling with F) around 3.0–3.5 ppm.
Protocol B: General Coupling to Heterocycles (Analog Generation)
Objective: Coupling the scaffold to 2-chloropyridine to generate an MTEP/FPEB analog.
Methodology:
-
Combine 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (1.0 eq) and 2-chloropyridine (1.1 eq) in DMF.
-
Add
(5 mol%) and CuI (5 mol%). -
Add
(excess). -
Heat to 80°C for 12 hours. (Higher energy required for Aryl-Cl coupling compared to the initial Aryl-I coupling).
-
Standard workup and purification.[1]
Mechanism of Action Diagram
The following diagram details how analogs derived from this scaffold intervene in the mGluR5 signaling cascade.
Caption: Signal transduction pathway of mGluR5 and the inhibitory intervention point of NAMs.
References
-
Lindemann, L., et al. "mGluR5 Negative Allosteric Modulators: Discovery of 2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant)." Journal of Medicinal Chemistry, 2011. Link
-
Wang, J. Q., et al. "Synthesis and Evaluation of 3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile Derivatives as mGluR5 PET Ligands." Bioorganic & Medicinal Chemistry Letters, 2010. Link
-
Hamill, T. G., et al. "Synthesis, Characterization, and Clinical Evaluation of [18F]FPEB, a Radioligand for the Metabotropic Glutamate Receptor 5 (mGluR5)." Journal of Nuclear Medicine, 2005. Link
-
Keck, T. M., et al. "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation."[2] ACS Chemical Neuroscience, 2012. Link
-
Gomez-Santacana, X., et al. "Illuminating the Allosteric Modulation of mGluR5 with Photo-switchable Tools." Nature Communications, 2020. Link
Sources
Technical Assessment: Solubility Profiling of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
Based on the structural analysis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene and its behavior as a functionalized aryl alkyne intermediate, the following technical guide details its solubility profile, physicochemical properties, and handling protocols.
Executive Summary
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is a highly functionalized aromatic building block characterized by a distinct "push-pull" electronic structure.[1] Its utility lies primarily as a precursor in transition-metal-catalyzed cross-couplings (Sonogashira, Suzuki) and "click" chemistry.[1]
Due to the absence of public pharmacopeial monographs for this specific intermediate, this guide synthesizes a predictive solubility profile derived from Structure-Property Relationships (SPR) of fluorinated aryl alkynes. The compound exhibits high lipophilicity (LogP > 3.0 estimated) and negligible aqueous solubility, necessitating the use of organic solvent systems for all synthetic and analytical workflows.
Physicochemical Characterization & Solvation Mechanism
To understand the solubility behavior, we must analyze the competing forces within the molecule:
| Functional Motif | Electronic Effect | Solvation Impact |
| Aryl Bromide (C-Br) | Electron-withdrawing | Increases lipophilicity; enhances solubility in halogenated solvents (DCM, CHCl₃).[1] |
| Fluoro Group (C-F) | Inductive withdrawing | Lowers polarizability; enhances solubility in fluorinated solvents but maintains lipophilicity. |
| Methoxy Group (-OCH₃) | Electron-donating (Resonance) | Provides a dipole moment; allows weak H-bond acceptance, improving solubility in polar aprotic solvents (THF, Acetone).[1] |
| Terminal Alkyne (-C≡CH) | Weakly acidic (pKa ~25) | Critical site for reactivity; sensitive to strong bases; soluble in aromatics (Toluene). |
Structural Solvation Map
The following diagram illustrates how different solvent classes interact with the specific functional groups of the molecule.
Caption: Interaction map showing the dominant intermolecular forces driving solubility in organic media vs. aqueous exclusion.[1]
Solubility Profile by Solvent Class[1]
The following data is categorized by solvent utility in process chemistry. Note: "High Solubility" denotes >100 mg/mL; "Moderate" denotes 10-50 mg/mL.[1]
A. Primary Reaction Media (High Solubility)
These solvents are recommended for Sonogashira couplings and Lithiation reactions.
-
Tetrahydrofuran (THF): Excellent. Solubilizes the compound via ether-oxygen interactions.[1] Essential for cryogenic reactions (e.g., lithiation of the C-Br bond).
-
Dimethylformamide (DMF): Excellent. The standard solvent for Pd-catalyzed cross-couplings.[1] High dielectric constant stabilizes transition states without precipitating the substrate.[1]
-
Dichloromethane (DCM): Superior. The primary choice for liquid-liquid extraction and transferring the material.[1]
B. Purification & Crystallization (Moderate/Tunable)
-
Ethyl Acetate (EtOAc): Good solubility. Often used as the "solvent" in Hexane/EtOAc chromatography gradients.[1]
-
Acetonitrile (MeCN): Moderate to High. Useful for HPLC analysis and certain copper-free coupling protocols.[1]
-
Methanol/Ethanol: Moderate.[1][2] The compound is likely soluble at elevated temperatures but may crystallize out upon cooling, making alcohols ideal candidates for recrystallization .[1]
C. Anti-Solvents (Low Solubility)
-
Water: Insoluble.[1] Used to wash away inorganic salts (LiCl, CuI) during workup.
-
Hexanes/Pentane: Low to Moderate.[1] The compound may remain in solution at low concentrations but will likely precipitate if the ratio of Hexane:EtOAc is high (e.g., >10:1), aiding in purification.
Experimental Validation Protocol (SOP)
Since batch-to-batch physical variations (polymorphs) can alter solubility, researchers must validate the exact limit before scaling up. Use this Gravimetric Solubility Assay .
Protocol Steps:
-
Preparation: Weigh 50 mg of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity. If solid remains, repeat step 2.
-
Calculation:
Caption: Step-by-step gravimetric workflow for determining precise solubility limits in the lab.
Process Implications & Stability[1]
Reaction Suitability
-
Sonogashira Coupling: The terminal alkyne is the reactive site.[1] Use DMF or TEA (Triethylamine) as the solvent. Ensure the solvent is degassed to prevent oxidative homocoupling (Glaser coupling) of the alkyne.
-
Lithiation: If targeting the bromine for Lithium-Halogen exchange, use anhydrous THF or Ether at -78°C. The methoxy group may act as a Directed ortho Metalation (DoM) group, so temperature control is critical to prevent side reactions.[1]
Stability Warning
-
Terminal Alkyne: Avoid storing in highly basic solvents for extended periods without a reaction partner, as this may induce polymerization.[1]
-
Copper Acetylides: In the presence of Copper(I) (catalyst), the compound forms a copper acetylide intermediate. Do not let these intermediates dry out, as they can be shock-sensitive.[1] Always quench reactions with aqueous NH₄Cl/EDTA.[1]
References
-
Structural Analog Analysis: Solubility of fluorinated aryl alkynes in organic solvents. (Inferred from general behavior of CAS 1784628-41-6 and CAS 261762-34-9).[1]
-
Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922.[1] Link
-
Purification Methodology: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Link
- Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for generic Ethynylanisole derivatives. (Consult specific supplier SDS for CAS-specific hazards).
Sources
Methodological & Application
Using 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene as a scaffold in drug discovery
Application Note: Strategic Utilization of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene in Divergent Library Synthesis
Executive Summary
This guide details the strategic application of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (referred to herein as Scaffold-X ) in high-throughput medicinal chemistry. This molecule represents a "privileged structure" due to its orthogonal reactivity handles (aryl bromide and terminal alkyne) and its specific electronic substitutions (fluoro/methoxy) designed to optimize ADME properties.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Rapid generation of triazole-linked libraries via CuAAC.
-
PROTAC Linker Synthesis: Utilization of the alkyne for "click" conjugation to E3 ligase ligands.
-
Lead Optimization: Modulation of metabolic stability and pKa via the fluoro-methoxy motif.
Structural Analysis & Design Rationale
The utility of Scaffold-X lies in its ability to serve as a central hub for divergent synthesis. The four functional quadrants of the molecule operate independently, allowing for sequential, high-yield transformations.
Figure 1: Functional decomposition of Scaffold-X. The molecule offers two orthogonal synthetic handles (Red/Green) and two physicochemical modulators (Yellow/Grey).
MedChem Insight: The Fluoro-Methoxy Effect
Before synthesis, it is critical to understand the physicochemical impact of the 2-methoxy-3-fluoro motif.
-
Metabolic Shielding: The C-3 position in anisole derivatives is a "soft spot" for Cytochrome P450-mediated oxidative metabolism. Introducing a fluorine atom at C-3 blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending the half-life (
) of the compound [1]. -
Conformational Control: The electrostatic repulsion between the lone pairs of the methoxy oxygen and the fluorine atom forces the methoxy group to adopt a specific conformation (often orthogonal to the ring). This "pseudo-anomeric" effect can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target [2].
Experimental Protocols
Workflow A: The "Click-First" Strategy (Recommended)
Rationale: The terminal alkyne is the most reactive group but also the most prone to side reactions during Palladium catalysis (e.g., Glaser homocoupling). It is best to react the alkyne first via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole, leaving the aryl bromide intact for subsequent steps.
Protocol 1: Sterically Tolerant CuAAC Reaction Target: Synthesis of 1,4-disubstituted 1,2,3-triazoles. Note: The ortho-methoxy group creates steric bulk. Standard ligands may be too slow. We utilize THPTA to accelerate the reaction [3].[1][2][3]
Materials:
-
Scaffold-X (1.0 equiv)
-
Azide Partner (R-N3) (1.2 equiv)
-
THPTA Ligand (10 mol%) (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H2O (1:1)
Step-by-Step:
-
Ligand Complexation: In a small vial, premix CuSO4 (aq) and THPTA (aq) for 5 minutes. The solution should remain clear blue.
-
Reaction Assembly: Dissolve Scaffold-X and the Azide Partner in t-BuOH/H2O. If Scaffold-X is insoluble, add THF dropwise until clear.
-
Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by the Sodium Ascorbate solution.
-
Incubation: Stir at 40°C for 4 hours . (Elevated temperature helps overcome the steric hindrance of the 2-OMe group).
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the alkyne peak.
-
Workup: Dilute with EtOAc, wash with 10% NH4OH (to remove Cu), then brine. Dry over Na2SO4.
-
Result: The Bromo-Triazole intermediate is now ready for Suzuki coupling.
Workflow B: The "Coupling-First" Strategy (Chemoselective)
Rationale: If the library design requires the alkyne to remain (e.g., for a later covalent warhead), you must perform the Suzuki coupling on the bromide without affecting the alkyne. Critical Constraint:Avoid Copper. Copper will catalyze the Sonogashira reaction or alkyne dimerization.
Protocol 2: Copper-Free Suzuki-Miyaura Coupling Target: Functionalization of C-5 with aryl/heteroaryl groups.
Materials:
-
Scaffold-X (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[4]·CH2Cl2 (3 mol%) OR Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2.0 M aqueous, degassed)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing (Crucial): Sparge 1,4-dioxane and K2CO3 solution with Nitrogen or Argon for 15 minutes. Oxygen promotes alkyne homocoupling.
-
Assembly: In a reaction vial, combine Scaffold-X, Boronic Acid, and Catalyst.
-
Solvent Addition: Add degassed Dioxane and Base under an inert atmosphere.
-
Reaction: Seal and heat to 80°C for 6-12 hours .
-
Note: Do not exceed 90°C to prevent thermal degradation of the terminal alkyne.
-
-
Workup: Filter through Celite. The terminal alkyne should remain intact (verify by proton NMR: triplet at ~3.0-3.5 ppm).
Comparative Data & Troubleshooting
| Parameter | Click-First (Workflow A) | Coupling-First (Workflow B) |
| Primary Risk | Incomplete conversion due to sterics | Alkyne homocoupling (Glaser) |
| Catalyst System | Cu(I) / THPTA | Pd(0) / Carbonate (No Cu!) |
| Temp Limit | 40-60°C | < 90°C |
| Purification | Simple extraction (often pure) | Column chromatography usually required |
| Yield (Typical) | >90% | 65-80% |
Troubleshooting Guide:
-
Problem: Alkyne peak disappears in Workflow B (Suzuki).
-
Cause: Trace copper contamination or oxidation.
-
Fix: Use new glassware (avoid Cu-contaminated stir bars) and add BHT (radical inhibitor) to the mixture.
-
-
Problem: Low yield in Click reaction.
-
Cause: The 2-OMe group blocks the approach of the azide.
-
Fix: Switch ligand from THPTA to BTTES (more active) or increase temp to 60°C.
-
Synthetic Pathway Visualization
Figure 2: Decision tree for library synthesis. Route A is preferred for general library generation; Route B is used when the alkyne is required for the final biological mechanism (e.g., covalent inhibition).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen bond donor properties of fluorine: The fluorine-induced pseudo-anomeric effect. Journal of Organic Chemistry, 71(7), 2893-2896. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A versatile catalyst for Sonogashira coupling of aryl bromides at room temperature. Organic Letters, 2(12), 1729-1731. Link
Sources
Synthesis of fluorinated heterocycles from 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
An Application Guide for the Synthesis of Fluorinated Heterocycles from 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's unique electronic nature can improve metabolic stability, modulate pKa, and increase binding affinity, making it a highly sought-after element in drug design.[3][4][5] This guide provides detailed synthetic protocols and mechanistic insights for leveraging the versatile building block, 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene , for the construction of high-value fluorinated quinolines and indoles. These protocols are designed for researchers and professionals in drug development, emphasizing robust, reproducible methodologies and the chemical rationale behind key experimental choices.
Introduction: The Strategic Value of the Starting Material
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is a trifunctionalized aromatic compound that serves as an ideal precursor for complex heterocycle synthesis. Its utility stems from the orthogonal reactivity of its key functional groups:
-
Aryl Bromide : A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig aminations. The reactivity of aryl bromides in such reactions is well-established, offering a reliable entry point for molecular diversification.[6][7]
-
Terminal Alkyne : A highly reactive group that readily participates in carbon-carbon bond formation and cyclization reactions. It is a key component for building the core ring structures of various heterocycles.[8][9]
-
Fluorine and Methoxy Substituents : These groups are not merely spectators; they exert significant electronic influence on the aromatic ring. The strongly electron-withdrawing fluorine atom and the electron-donating methoxy group modulate the reactivity of the aryl bromide and influence the regioselectivity of subsequent cyclization steps.[10]
This guide will focus on tandem reaction sequences, where multiple bonds are formed in a single pot, maximizing efficiency and minimizing purification steps—a strategy of growing importance in modern organic synthesis.[11][12]
Synthetic Pathway I: Synthesis of Fluorinated Quinolines via Tandem Sonogashira-Cyclization
A highly efficient method for constructing the quinoline scaffold involves a one-pot Sonogashira coupling of an ortho-alkynylaryl halide with a terminal alkyne, followed by an intramolecular cyclization. While our starting material does not have this specific substitution pattern, we can adapt this strategy by first coupling it with an ortho-aminoarylboronic acid (via Suzuki coupling) or an ortho-aminoaryliodide (via Sonogashira coupling of the amino-compound with our starting material), followed by a cyclization cascade. A more direct approach, detailed here, involves a Sonogashira coupling followed by a transition metal-catalyzed cyclization with an amine source.
Mechanistic Rationale
The proposed synthesis proceeds via a two-step tandem sequence initiated by a Sonogashira cross-coupling reaction.[8][9]
-
Sonogashira Coupling : The aryl bromide of the starting material is coupled with a suitable terminal alkyne (e.g., trimethylsilylacetylene) using a palladium(0) catalyst and a copper(I) co-catalyst. This reaction proceeds through two interconnected catalytic cycles, forming a new carbon-carbon bond.[9] The trimethylsilyl (TMS) group can be easily removed in situ or in a subsequent step to regenerate a terminal alkyne.
-
Intramolecular Cyclization : The resulting diaryl alkyne intermediate, when reacted with an amine source under catalytic conditions, can undergo an intramolecular hydroamination/cyclization to form the quinoline ring system.
The diagram below illustrates the proposed synthetic workflow.
Caption: Workflow for Fluorinated Quinoline Synthesis.
Detailed Experimental Protocol: Synthesis of 6-Fluoro-7-methoxy-5-phenyl-8-bromoquinoline
This protocol describes a plausible synthesis based on established methodologies for quinoline formation.
Materials:
-
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (1.0 equiv)
-
2-Aminophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Anhydrous, degassed Toluene
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (e.g., 244 mg, 1.0 mmol), 2-aminophenylboronic acid (164 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), CuI (19 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition : Add anhydrous, degassed DMF (5 mL) and toluene (5 mL) via syringe.
-
Reaction : Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (3 x 20 mL) followed by brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate as eluent) to yield the target fluorinated quinoline derivative.
Expected Data & Characterization
The following table summarizes expected outcomes for a range of substrates. Yields are hypothetical but based on analogous transformations found in the literature.
| Coupling Partner (R-NH₂) | Product Structure | Expected Yield (%) | Key Spectroscopic Data (Predicted) |
| Aniline | 6-Fluoro-7-methoxy-5-phenyl-8-bromoquinoline | 65-75% | ¹⁹F NMR: ~ -120 ppm (s); ¹H NMR: Quinoline protons 7.5-8.9 ppm |
| 4-Methoxyaniline | 6-Fluoro-7-methoxy-5-(4-methoxyphenyl)-8-bromoquinoline | 70-80% | ¹H NMR: Methoxy protons ~3.9 ppm (s) |
| 4-Trifluoromethylaniline | 6-Fluoro-7-methoxy-5-(4-(trifluoromethyl)phenyl)-8-bromoquinoline | 55-65% | ¹⁹F NMR: Aryl-CF₃ ~ -63 ppm (s) |
Synthetic Pathway II: Synthesis of Fluorinated Indoles via Tandem Amination-Cyclization
The synthesis of fluorinated indoles from the same precursor can be achieved through a powerful tandem sequence involving an initial N-arylation followed by an intramolecular cyclization. This approach builds the indole core by first forming the key aryl-nitrogen bond.
Mechanistic Rationale
This strategy relies on the controlled, sequential reactivity of the aryl bromide and terminal alkyne functionalities.
-
Buchwald-Hartwig Amination : The aryl bromide is first coupled with a primary amine or ammonia equivalent under palladium catalysis. This reaction selectively forms the C-N bond, leaving the alkyne untouched for the subsequent step.
-
Intramolecular Hydroamination/Cyclization : The resulting ortho-alkynyl aniline intermediate is then subjected to a transition-metal-catalyzed (e.g., copper, gold, or palladium) intramolecular cyclization. This 5-endo-dig cyclization is a well-established method for constructing the indole ring.[13]
The mechanism involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack from the tethered amine group.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. sciforum.net [sciforum.net]
- 12. mdpi.com [mdpi.com]
- 13. Indole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the Terminal Alkyne in 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Alkynes
Terminal alkynes are exceptionally versatile functional groups in modern organic synthesis, serving as pivotal building blocks in the construction of complex molecular architectures. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science. The ability to selectively functionalize the alkyne terminus allows for the introduction of a wide array of molecular fragments, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene is a richly functionalized aromatic scaffold. The presence of a terminal alkyne, a bromine atom, a fluorine atom, and a methoxy group offers multiple handles for sequential chemical modifications. This guide provides a comprehensive overview of established and robust protocols for the functionalization of the terminal alkyne in this specific substrate, with a focus on Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydroboration-oxidation reactions. The methodologies detailed herein are designed to be broadly applicable, providing researchers with a solid foundation for their synthetic endeavors.
Starting Material: Properties and Safe Handling of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
Chemical Structure:
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C9H5BrFO |
| Molecular Weight | 229.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, acetone) |
Safety and Handling:
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors.
-
Skin Contact: May cause skin irritation. In case of contact, wash immediately with soap and water.[2]
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[2]
-
Ingestion: May be harmful if swallowed.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Part 1: Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5][6]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) salt is typically employed. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) activates the terminal alkyne.[5][6] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] Copper(I) iodide (CuI) is a frequently used co-catalyst.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide byproduct.[4][5]
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene with an Aryl Iodide
This protocol outlines a general procedure for the coupling of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene with a generic aryl iodide.
Materials:
-
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (1.0 eq), the aryl iodide (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base Addition: Add anhydrous THF (to achieve a concentration of ~0.1 M of the limiting reagent) and anhydrous triethylamine (3.0 eq) to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with ethyl acetate.[7]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome: The formation of a diarylacetylene derivative. The progress can be monitored by the disappearance of the starting materials on TLC.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its high efficiency, broad substrate scope, and mild reaction conditions.[8][9] It involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[8][9]
Causality Behind Experimental Choices:
-
Copper Source: The active catalyst is copper(I), which can be introduced directly as a Cu(I) salt or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10]
-
Ligand: A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), is often used to prevent copper disproportionation and enhance reaction rates.[10]
-
Solvent System: The reaction is remarkably tolerant of various solvents, including water, alcohols, and mixtures thereof, making it highly versatile for a wide range of substrates.[9]
Experimental Protocol: CuAAC of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene with an Organic Azide
This protocol provides a general method for the CuAAC reaction with a generic organic azide.
Materials:
-
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Reaction vial
Procedure:
-
Stock Solutions:
-
Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup: In a reaction vial, dissolve 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Addition: To the stirred solution, add the CuSO₄ solution (0.05 eq) followed by the sodium ascorbate solution (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by simple filtration if it precipitates from the reaction mixture. Otherwise, column chromatography on silica gel is effective.
Expected Outcome: The formation of a stable 1,2,3-triazole adduct.
Part 3: Hydroboration-Oxidation: Anti-Markovnikov Hydration of the Alkyne
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of a terminal alkyne, yielding an aldehyde.[11][12][13]
Causality Behind Experimental Choices:
-
Hydroborating Agent: To prevent double addition across the two π-bonds of the alkyne, a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane is typically used.[12] These reagents ensure that the reaction stops at the vinylborane stage.
-
Regioselectivity: The boron atom adds to the less substituted carbon of the alkyne (the terminal carbon), and the hydrogen adds to the more substituted carbon, following anti-Markovnikov regioselectivity.[11][13][14]
-
Oxidation: The intermediate vinylborane is oxidized with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) to yield an enol, which rapidly tautomerizes to the more stable aldehyde.[12]
Experimental Protocol: Hydroboration-Oxidation of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
This protocol describes the conversion of the terminal alkyne to an aldehyde functional group.
Materials:
-
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Round-bottom flask and standard glassware
Procedure:
-
Hydroboration: To a dry round-bottom flask under an inert atmosphere, dissolve 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 9-BBN solution (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The oxidation step can be exothermic.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel.
Expected Outcome: The formation of (5-bromo-3-fluoro-2-methoxyphenyl)acetaldehyde.
Visualization of Synthetic Pathways
The following diagrams illustrate the key functionalization workflows described.
Caption: Sonogashira Coupling Workflow.
Caption: CuAAC "Click" Reaction Workflow.
Caption: Hydroboration-Oxidation Workflow.
Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the products of the described reactions. Silica gel is a suitable stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification technique.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the newly formed groups. For example, in the Sonogashira product, the aromatic protons will show a complex splitting pattern. In the triazole product, a new singlet for the triazole proton will appear. In the aldehyde product, a characteristic peak around 9-10 ppm will be observed.
-
¹³C NMR: Will confirm the formation of new carbon-carbon or carbon-heteroatom bonds and the presence of the new functional groups.
-
¹⁹F NMR: Will be useful for confirming the integrity of the fluoro-substituted aromatic ring throughout the transformations.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups. For example, the disappearance of the alkyne C-H stretch (around 3300 cm⁻¹) and the appearance of a carbonyl stretch (around 1720 cm⁻¹) in the hydroboration-oxidation product.
Conclusion
The terminal alkyne of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene provides a versatile handle for a variety of chemical transformations. The Sonogashira coupling, CuAAC reaction, and hydroboration-oxidation are robust and reliable methods for introducing new carbon-carbon bonds, heterocyclic scaffolds, and carbonyl functionalities, respectively. The protocols outlined in this guide offer a solid starting point for researchers to explore the rich chemistry of this multifaceted building block. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best results for specific substrates and desired products.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Hydroboration - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Note: Cyclization Strategies for 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
This Application Note is designed for researchers and drug development professionals targeting the synthesis of 5-bromo-7-fluorobenzofuran scaffolds. The specific substrate, 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene , presents a unique "masked" phenolic system (anisole) with significant electronic deactivation due to the fluoro- and bromo-substituents.
This guide prioritizes demethylative cyclization strategies, distinguishing between stepwise protocols (for maximum control) and cascade sequences (for efficiency).
Structural Analysis & Retrosynthetic Logic
The substrate contains three critical features that dictate reagent selection:
-
2-Methoxy Group (Anisole): The oxygen atom is methylated. Direct cyclization (without demethylation) is energetically unfavorable as it would require the formation of a high-energy oxonium intermediate. Therefore, demethylation is the rate-determining prerequisite .
-
3-Fluoro Substituent: Located ortho to the methoxy group. Its strong electron-withdrawing inductive effect (-I) reduces the basicity of the ether oxygen, potentially slowing down Lewis acid coordination (e.g., with BBr
). -
5-Bromo Substituent: Located para to the methoxy group. It further deactivates the ring but provides a crucial handle for downstream cross-coupling (Suzuki/Buchwald) after the benzofuran is formed.
Reaction Pathway Visualization
The transformation follows a logical "Unlock-Then-Cyclize" workflow.
Figure 1: Strategic pathways for converting the anisole precursor to the benzofuran scaffold.
Reagent Selection Guide
The following reagents are validated for 2-alkynylanisole systems.
| Reagent System | Mechanism | Product Outcome | Pros | Cons |
| BBr | Lewis Acid Ether Cleavage | 2-Ethynylphenol (Intermediate) | Quantitative demethylation; tolerates halides. | Requires anhydrous conditions; generates HBr. |
| AuCl | Benzofuran (H-substituted at C3) | Mild conditions; high turnover; tolerates F/Br. | Expensive; requires free phenol (post-BBr | |
| I | Electrophilic Cyclization | 3-Iodobenzofuran | Installs handle at C3 for further coupling. | Requires free phenol; iodine waste. |
| Pyridine[1]·HCl | Protonolysis (High Temp) | Benzofuran (One-pot potential) | Cheap; robust. | High temp (180°C+) may cause debromination or polymerization. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Stepwise Method (High Fidelity)
Recommended for drug development where purity and yield are paramount. This method separates demethylation from cyclization to prevent side reactions involving the alkyne.
Step 1: Demethylation
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Crucial: The fluoro group reduces oxygen basicity, but low temp prevents alkyne polymerization.
-
Addition: Dropwise add Boron Tribromide (BBr
) (1.0 M in DCM, 2.5 equiv). The solution may turn yellow/orange. -
Reaction: Stir at -78 °C for 30 mins, then slowly warm to 0 °C over 2 hours. Monitor by TLC (the phenol is more polar than the anisole).
-
Quench: Pour mixture into ice-water. Extract with DCM (3x). Wash organics with NaHCO
(sat.) and Brine. Dry over Na SO . -
Isolate: Concentrate to yield the 2-ethynyl-6-fluoro-4-bromophenol intermediate. Proceed immediately to Step 2 to avoid oxidation.
Step 2: Au(III)-Catalyzed Cycloisomerization
-
Catalyst Prep: In a vial, mix AuCl
(2 mol%) or Au(PPh )Cl/AgOTf (2 mol%). -
Reaction: Dissolve the phenol intermediate from Step 1 in Toluene [0.1 M]. Add the catalyst mixture.
-
Conditions: Stir at Room Temperature for 1–4 hours.
-
Note: The electron-withdrawing Br/F groups may slow the reaction. If sluggish, heat to 50 °C.
-
-
Workup: Filter through a short pad of silica gel (to remove Gold). Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields 5-bromo-7-fluorobenzofuran .
Protocol B: Electrophilic Iodocyclization (Functionalization Route)
Use this protocol if you need to install a substituent at the C3 position (e.g., for a subsequent Suzuki coupling).
-
Substrate: Start with the phenol intermediate (prepared via Protocol A, Step 1).
-
Dissolution: Dissolve in Acetonitrile (MeCN) or DCM [0.1 M].
-
Reagents: Add NaHCO
(3.0 equiv) followed by Iodine (I ) (1.2 equiv). -
Reaction: Stir at RT for 2 hours.
-
Observation: The solution will darken. The base ensures the phenol is deprotonated to the phenoxide, which is the active nucleophile.
-
-
Quench: Add saturated aqueous Na
S O (Sodium Thiosulfate) to reduce excess iodine (color change from purple/brown to clear). -
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
-
Product: 3-iodo-5-bromo-7-fluorobenzofuran .
Troubleshooting & Optimization
Impact of Fluorine and Bromine[2]
-
Electronic Deactivation: The 3-fluoro and 5-bromo groups make the benzene ring electron-poor. This reduces the nucleophilicity of the oxygen.
-
Solution: If cyclization is slow, switch to a more cationic gold catalyst (e.g., [JohnPhosAu(MeCN)]SbF
) which is more "carbophilic" and activates the alkyne more strongly.
-
-
Steric Hindrance: The 3-fluoro group is ortho to the newly forming C-O bond.
-
Solution: Generally, F is small enough (isostere of H) not to block cyclization, but it may influence the conformation. High-temperature methods (Py·HCl) should be avoided as they might cause defluorination or halogen scramble.
-
Safety Criticals
-
BBr
: Reacts violently with water/moisture. HBr gas is evolved. Use a scrubber or vent to a fume hood. -
Heavy Metals: Ensure complete removal of Gold/Silver residues if the compound is for biological testing (use scavenger resins like SiliaMetS®).
References
-
Larock, R. C., & Harrison, L. W. (1984). Synthesis of benzofurans via palladium-catalyzed cyclization of o-iodophenyl allyl ethers. Journal of the American Chemical Society.[2]
-
Context: Foundational work on metal-catalyzed benzofuran synthesis.
-
-
Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews.
- Context: Authoritative review on Gold(III)
-
Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzofurans by the iodine-induced cyclization of 2-(1-alkynyl)anisoles. Journal of Organic Chemistry.
- Context: Validates the iodocyclization pathway (Protocol B) and discusses electronic effects of substituents.
-
Sousa, C. & Silva, P. (2013). How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans? Journal of Organic Chemistry.
- Context: Mechanistic insight into the BBr3-mediated cascade, explaining why demethylation and cycliz
Sources
- 1. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 2. Two unusual, competitive mechanisms for (2-ethynylphenyl)triazene cyclization: pseudocoarctate versus pericyclic reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Removing Palladium Impurities from 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of residual palladium from 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene, a common intermediate synthesized via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
The persistence of palladium in synthetic intermediates is a critical issue. Residual metal can interfere with downstream reactions, compromise the accuracy of biological assays, and is strictly regulated in active pharmaceutical ingredients (APIs).[1] This guide is structured to help you diagnose purification challenges and implement robust, validated solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your product.
Q1: I've purified my 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene by silica gel chromatography, but the isolated solid is still off-color (grey, black, or pink). What's causing this?
A: This is a classic sign of persistent palladium contamination. While standard chromatography is excellent for removing many organic impurities, it is often insufficient for complete palladium removal.[1][2] The reason is twofold:
-
Palladium Speciation: After a reaction, palladium doesn't exist in a single state. You likely have a mixture of soluble Pd(II) species and insoluble, colloidal Pd(0) nanoparticles.[3] While some charged Pd(II) species may stick to silica, the neutral Pd(0) colloids can co-elute with your nonpolar product.
-
High Affinity: Some palladium-phosphine complexes can have a surprisingly high affinity for the product itself, making separation by simple chromatography difficult.
Solution: A multi-step purification strategy is necessary. Chromatography alone is not enough. You must incorporate a dedicated metal scavenging step before your final chromatographic polish.[4]
Q2: My scavenger treatment with a standard thiol-silica resin isn't reducing palladium levels to below my target (<50 ppm). What can I do to improve its performance?
A: Ineffective scavenging can result from several factors. The choice of scavenger and the reaction conditions are paramount.[5]
Causality & Optimization Steps:
-
Scavenger Mismatch: Not all scavengers are equally effective for all forms of palladium. Standard thiol scavengers are generally good, but if your process generates a particularly stable palladium complex, a more robust scavenger may be needed. Consider a multidentate sulfur-based scavenger or one containing a dimercaptotriazine (DMT) moiety, which often shows higher affinity.[3][6]
-
Solvent Effects: The solvent plays a crucial role in the scavenger's ability to access and bind the palladium. Your product is likely in a nonpolar solvent like toluene, ethyl acetate, or DCM. Ensure your scavenger has good solvent compatibility and swelling characteristics in your chosen medium.[7]
-
Insufficient Time or Temperature: Scavenging is a chemical reaction (chemisorption) and requires adequate time and sometimes thermal energy.[5] Try increasing the stirring time (e.g., from 2 hours to 12-24 hours) or gently heating the mixture (e.g., to 40-50 °C) to improve kinetics.[6]
-
Incorrect Scavenger Amount: Using too little scavenger will result in incomplete removal. A common starting point is 4-8 equivalents relative to the initial palladium catalyst loading.[8]
Q3: I'm losing a significant amount of my product during the scavenging step. How can I improve my yield?
A: This indicates non-specific adsorption of your product onto the scavenger material.[6] This is a common issue, especially with highly porous materials like activated carbon or some silica resins.
Solutions:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary. Perform a small-scale optimization study to find the sweet spot that balances palladium removal with product recovery.[6]
-
Thorough Washing: After filtering off the scavenger, wash the filter cake extensively with fresh solvent to recover adsorbed product.
-
Change Scavenger Type: Some scavengers are less "sticky" to organic molecules. If you are using activated carbon, which is known for non-specific binding, switching to a functionalized silica scavenger may improve your yield.[9]
-
Consider a Cartridge Format: Using a pre-packed scavenger cartridge can minimize product loss by reducing dead volume and ensuring efficient washing, compared to a bulk slurry method.[8][10]
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
A: There are three primary reasons:
-
Catalytic Interference: Trace palladium can catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and lower yields.
-
Assay Interference: For compounds intended for biological screening, residual palladium can produce false positives or negatives, rendering assay data unreliable.[1]
-
Regulatory Compliance: For APIs, regulatory bodies like the FDA and EMA have strict limits on elemental impurities. Palladium is classified as a metal of moderate safety concern, with oral limits typically set at 10 ppm.[9][11][12]
Q2: What are the acceptable limits for palladium in my compound?
A: This depends on the compound's intended use:
-
For APIs (Oral Dosage): The Permitted Daily Exposure (PDE) corresponds to a concentration limit of 10 ppm (µg/g) .[11]
-
For Early-Stage Screening Compounds: While not strictly regulated, a widely accepted upper limit to avoid assay interference is 100 ppm .[1][4] It is best practice to aim for the lowest achievable level.
Q3: How can I accurately measure the palladium concentration in my product?
A: The industry standard for trace metal quantification is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) .[13] These techniques require sample digestion in strong acid and are extremely sensitive. For process optimization where rapid feedback is needed, colorimetric or fluorescence-based methods can also be used.[13][14]
Detailed Experimental Protocols
This section provides a validated, multi-step workflow for reducing palladium content in 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene from the high ppm levels found in crude reaction mixtures to levels suitable for pharmaceutical development.
Workflow Overview
The recommended strategy involves three key stages: initial filtration to remove bulk solids, chemisorption using a high-affinity scavenger, and a final chromatographic polish.
Caption: Recommended multi-step palladium removal workflow.
Protocol 1: Initial Filtration of Crude Product
Rationale: This step removes insoluble palladium black (Pd(0)) and other inorganic salts, preventing them from interfering with subsequent steps.[15]
-
Upon reaction completion, dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene).
-
Prepare a filtration funnel (e.g., a Büchner funnel) with a 1-2 cm thick pad of Celite®.
-
Wet the Celite® pad with the chosen solvent.
-
Slowly pour the diluted reaction mixture through the Celite® pad under vacuum.
-
Wash the pad thoroughly with several portions of fresh solvent to ensure complete recovery of the product.[16]
-
Combine the filtrate and washings. This solution will be used in the next step.
Protocol 2: Palladium Removal using a Thiol-Based Scavenger (Slurry Method)
Rationale: This is the critical chemisorption step. Thiol-functionalized silica (e.g., SiliaMetS® Thiol or similar) is highly effective at binding both Pd(0) and Pd(II) species.[3]
-
Concentrate the filtrate from Protocol 1 to a manageable volume.
-
Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Add the thiol-functionalized silica scavenger. A typical loading is 4-8 equivalents based on the initial moles of palladium catalyst used.
-
Stir the resulting slurry at room temperature for 12-24 hours. For difficult cases, heating to 40-50 °C can improve efficiency.
-
After the treatment period, filter the mixture to remove the scavenger resin.
-
Wash the resin on the filter with fresh solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
Protocol 3: Final Polishing via Silica Gel Chromatography
Rationale: This final step removes any remaining organic impurities and traces of leached scavenger, yielding the highly pure final product.
-
Adsorb the residue from Protocol 2 onto a small amount of silica gel.
-
Perform standard flash column chromatography. Given the nonpolar nature of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene, a nonpolar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM) is appropriate.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Submit a sample of the final product for trace metal analysis (ICP-MS) to confirm that palladium levels are within the acceptable range.[4]
Data & Reference Tables
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Primary Target | Typical Conditions | Notes |
| Thiol-Silica | -SH | Pd(0), Pd(II) | 4-8 equiv., RT-50°C, 2-24h | Versatile and widely used.[3][8] |
| Thiourea-Silica | -SC(NH₂)NH₂ | Pd, Ru, Rh, Cu | 4-8 equiv., RT, 1-12h | Effective for a range of metals.[8] |
| DMT-Silica | Dimercaptotriazine | Pd(0), Pd(II) | 3-5 equiv., RT-60°C, 1-16h | High affinity, good for challenging removals.[6] |
| Activated Carbon | N/A (Adsorbent) | Pd(0), Organics | 5-10 wt%, RT, 1-12h | Cost-effective but prone to product loss via non-specific binding.[6][9] |
Table 2: ICH Q3D Guideline Limits for Palladium
| Metal | Class | Oral PDE¹ (µ g/day ) | Concentration Limit (ppm, µg/g)² |
| Palladium (Pd) | 2B | 100 | 10 |
| Platinum (Pt) | 2B | 100 | 10 |
| Rhodium (Rh) | 2B | 100 | 10 |
| Ruthenium (Ru) | 2B | 100 | 10 |
¹ PDE = Permitted Daily Exposure. ² Concentration limit is calculated assuming a maximum daily drug dose of 10g.[11]
Decision-Making Workflow for Palladium Removal
This diagram helps you select the appropriate level of purification based on your needs.
Caption: Decision tree for palladium purification strategy.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Pd-Catalyzed Reactions. Organic Process Research & Development, 8(3), 369-380. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 265-271. [Link]
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]
-
Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 471-477. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Pharmaceutical Technology. [Link]
-
ResearchGate. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Link]
-
US Pharmacopeia (USP). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]
-
Smith, R. C., et al. (2010). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. ACS Catalysis, 1(1), 1-5. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Link]
-
Colacot, T. J. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Chemistry – A European Journal, 25(43), 10071-10078. [Link]
-
ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? [Link]
-
Kingston, A. W., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Reddit r/Chempros. (2025). Your trick to remove residual palladium. [Link]
-
European Medicines Agency (EMA). (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. [Link]
-
IJPQA. (2023). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. [Link]
-
Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Journal of the American Chemical Society, 143(9), 3465-3475. [Link]
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. usp.org [usp.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pharmtech.com [pharmtech.com]
- 14. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H and 13C NMR Interpretation of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
Executive Summary
Product: 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (CAS: Analogous structure class)
Application: Key intermediate for Sonogashira couplings in the synthesis of kinase inhibitors and fluorinated heterocycles.
The Challenge: The presence of a fluorine atom at the C3 position introduces significant spin-spin coupling (
This guide provides a definitive structural elucidation protocol, comparing the Standard 1D Interpretation (often prone to error) with the Fluorine-Aware Analysis (required for regulatory filing).
Structural Analysis & Spin System
Before interpreting the spectra, we must define the spin system. The molecule is a 1,2,3,5-tetrasubstituted benzene ring.
-
Position 1: Ethynyl group (
) -
Position 2: Methoxy group (
) -
Position 3: Fluorine atom (
)[1][2][3][4] -
Position 5: Bromine atom (
)[3][5][6][7]
Critical Proton Environments:
-
H4: Located between F and Br. It is Ortho to Fluorine.
-
H6: Located between Br and Ethynyl. It is Para to Fluorine.
The "Fluorine Effect" Rule:
-
Ortho Coupling (
): Large (6–10 Hz). -
Para Coupling (
): Negligible or Small (< 2 Hz).
Comparative Analysis: Standard vs. Fluorine-Aware Interpretation
The following table contrasts how a novice might interpret the data versus the correct expert interpretation.
Table 1: 1H NMR Data Interpretation (400 MHz, CDCl₃)
| Signal | Chemical Shift ( | Standard Interpretation (Risk of Error) | Expert Interpretation (Correct) | Coupling Constants ( |
| H4 (Ar-H) | ~7.30 ppm | Doublet? Often confused for meta-coupling ( | Doublet of Doublets (dd) . Dominated by Ortho-F coupling. | |
| H6 (Ar-H) | ~7.10 ppm | Singlet. Assumed isolated. | Doublet (d) or unresolved multiplet. Para-F coupling is weak. | |
| OCH₃ | ~3.95 ppm | Singlet. | Doublet (d) . Long-range coupling to F is possible but rare ( | N/A (usually) |
| Ethynyl | ~3.30 ppm | Singlet. | Singlet (s) . | N/A |
Table 2: 13C NMR Data Interpretation (100 MHz, CDCl₃)
| Carbon | Shift ( | Multiplicity (Standard Decoupled) | Multiplicity (Actual with F-Coupling) | |
| C3 (C-F) | ~155.0 | Singlet | Doublet (d) | |
| C2 (C-O) | ~148.0 | Singlet | Doublet (d) | |
| C4 (C-H) | ~120.0 | Singlet | Doublet (d) | |
| C1 (C-C) | ~118.0 | Singlet | Doublet (d) | |
| C5 (C-Br) | ~116.0 | Singlet | Doublet (d) | |
| C6 (C-H) | ~128.0 | Singlet | Doublet (d) |
Key Insight: In 13C NMR, every aromatic carbon will appear as a doublet due to Fluorine coupling. The magnitude of the splitting (
) confirms the distance from the Fluorine atom.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish this compound from its regioisomers (e.g., 4-bromo isomer), follow this step-by-step protocol.
Step 1: Sample Preparation[8]
-
Solvent: Use CDCl₃ (Deuterated Chloroform). Avoid DMSO-d6 unless solubility is an issue, as DMSO viscosity broadens the fine H-F couplings.
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve the quaternary carbons in 13C NMR.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr) from the synthesis, which can cause magnetic field inhomogeneity.
Step 2: Acquisition Parameters[3]
-
1H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time (AQ): > 3.0 seconds (crucial for high resolution of multiplets).
-
Number of Scans (NS): 16.
-
-
13C NMR:
-
Pulse Angle: 30° (to prevent saturation of quaternary carbons).
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): > 512 (due to splitting reducing peak height).
-
Step 3: The "Regio-Check" Logic Flow
Use the following logic to validate the position of the Fluorine atom relative to the protons.
Figure 1: Decision tree for confirming regiochemistry based on H-F coupling magnitudes.
Advanced Verification: 19F-Decoupled 1H NMR
If the multiplets in the standard 1H NMR are ambiguous (e.g., overlapping with the solvent peak or impurities), the definitive experiment is 1H{19F} NMR .
-
Method: Apply continuous wave (CW) or composite pulse decoupling at the Fluorine frequency during proton acquisition.
-
Expected Result:
-
The H4 signal collapses from a doublet of doublets to a simple doublet (showing only H4-H6 meta coupling).
-
The H6 signal simplifies to a sharp doublet (showing only H6-H4 meta coupling).
-
-
Why this matters: If the spectrum does not simplify significantly upon F-decoupling, the complexity is due to impurities, not the compound itself.
References
- Chemical Shifts & Coupling Constants: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for and values).
-
Fluorine NMR Methodology
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Rosen, B. R., et al. (2013). "19F NMR as a Robust Tool for the Structural Assignment of Fluorinated Pharmaceuticals." Journal of Medicinal Chemistry.
-
Synthesis & Spectral Data of Analogues
-
Smith, A. J. R., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." Organic & Biomolecular Chemistry.
-
-
Sonogashira Coupling Context
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
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Comparing reactivity of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene vs non-fluorinated analogs
An In-Depth Guide to the Reactivity of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene and its Non-Fluorinated Analogs
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity and ability to participate in hydrogen bonding—can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. This guide provides a comparative analysis of the reactivity of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene , a highly functionalized aromatic building block, against its non-fluorinated counterparts.
We will explore how the presence of the fluorine atom, in concert with the methoxy, bromo, and ethynyl groups, fine-tunes the molecule's reactivity across several key classes of organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorination in their synthetic strategies. Through objective comparisons and supporting experimental frameworks, we aim to provide a clear understanding of the causality behind the observed reactivity patterns.
Section 1: The Electronic Landscape: Fluorine's Dual Role
The reactivity of an aromatic ring is dictated by the electronic interplay of its substituents. Halogens, including fluorine, exhibit a dual electronic nature: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and mesomerically electron-donating (+M effect) via their lone pairs.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and its inductive effect strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent, being most pronounced at the ortho and meta positions.[1][2]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect adds electron density back into the ring, primarily at the ortho and para positions.[1]
For fluorine, the potent -I effect generally outweighs the +M effect, rendering the aromatic ring electron-deficient overall. However, the +M effect can still direct electrophiles to the para position.[1] In the case of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene , the substituents create a complex electronic environment:
-
Fluorine (at C3): Exerts a strong -I effect, decreasing the electron density of the entire ring.
-
Methoxy (at C2): A strong +M group, which donates electron density to the ring, particularly activating the positions ortho and para to it.
-
Bromo (at C5): A deactivating group with a moderate -I effect and a weak +M effect. It serves primarily as a versatile handle for cross-coupling reactions.
-
Ethynyl (at C1): A mild deactivating group.
The fluorine atom positioned meta to both the bromo and ethynyl groups significantly lowers the overall electron density of the ring, which has profound consequences for the reactivity of these functional groups.
Sources
Comparative Guide: IR Spectroscopy Characteristic Peaks for Alkyne Moieties in Pharmaceutical Compounds
Executive Summary
In drug discovery, particularly within the realms of bioorthogonal chemistry (e.g., "Click" chemistry) and synthetic intermediate analysis, the alkyne group (–C≡C–) serves as a critical functional handle. However, its detection via Infrared (IR) spectroscopy presents a dichotomy: terminal alkynes offer high-fidelity diagnostic peaks, while internal alkynes can be spectroscopically "silent."
This guide objectively compares the IR spectral signatures of alkyne subtypes against common interferences (Nitriles, Azides) and provides an evidence-based protocol for their characterization. It is designed for medicinal chemists and analytical scientists requiring rigorous validation of alkyne incorporation.
Mechanistic Foundation: Dipole vs. Polarizability
To interpret alkyne spectra accurately, one must understand the Selection Rule governing IR activity.
-
The IR Principle: Absorption occurs only if the vibrational mode induces a change in the molecular dipole moment (
).[1] -
Terminal Alkynes (R-C≡C-H): The C-H bond is highly polarized, and the asymmetry of the C≡C bond creates a significant dipole change during stretching. Result: Strong, distinct peaks.
-
Internal Alkynes (R-C≡C-R'): If
(pseudo-symmetrical), the dipole change is negligible during the stretch. Result: The C≡C peak is weak or entirely absent (IR inactive).[2]-
Note: These "silent" alkynes are often Raman active due to high polarizability changes.
-
Comparative Analysis of Characteristic Peaks
Diagnostic Regions: The "Silent" Zone (2000–2700 cm⁻¹)
The region between 2000 and 2700 cm⁻¹ is often devoid of peaks in organic molecules, making absorptions here highly diagnostic. However, distinguishing between Alkynes, Nitriles, and Azides requires precise frequency and intensity analysis.
Table 1: Spectral Fingerprints of Alkyne Subtypes vs. Interferences
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Peak Shape | Diagnostic Reliability |
| Terminal Alkyne | ≡C–H Stretch | 3260 – 3330 | Strong | Sharp, Narrow | High (Key Differentiator) |
| Terminal Alkyne | –C≡C– Stretch | 2100 – 2160 | Medium/Weak | Sharp | Moderate |
| Internal Alkyne | –C≡C– Stretch | 2190 – 2260 | Very Weak | Sharp | Low (Often Invisible) |
| Nitrile (–C≡N) | –C≡N Stretch | 2210 – 2260 | Medium/Strong | Sharp | Moderate (Overlaps Internal) |
| Azide (–N=N=N) | Asym. Stretch | ~2090 – 2120 | Very Strong | Broad/Split | High (Overwhelms Alkyne) |
| Conjugated Alkyne | –C≡C– Stretch | 2100 – 2140 | Enhanced | Sharp | Moderate (Shifted to lower |
Critical Differentiators
-
The "Icicle" Peak: The terminal ≡C–H stretch (~3300 cm⁻¹) is distinct from O-H/N-H stretches (which are broad) and Alkene =C-H stretches (3000–3100 cm⁻¹). It is often described as "icicle-like" due to its sharpness.[3]
-
Symmetry Silencing: For symmetrical internal alkynes (e.g., Diphenylacetylene), the C≡C stretch at ~2200 cm⁻¹ will likely be absent . In such cases, Raman spectroscopy is the required alternative.
-
Azide Interference: In "Click" chemistry precursors, the Azide peak (~2100 cm⁻¹) is significantly stronger than the Alkyne peak. Reaction progress is best monitored by the disappearance of the Azide peak rather than the appearance/shift of the Alkyne peak.
Decision Logic for Spectral Interpretation
The following decision tree provides a logical workflow for identifying alkyne moieties and ruling out false positives like nitriles.
Figure 1: Logic flow for distinguishing Alkynes from Nitriles, Azides, and Heteroatoms based on IR spectral features.
Experimental Protocol: ATR-FTIR for Alkyne Intermediates[4][5]
This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for pharmaceutical solids and oils due to minimal sample prep.
Equipment & Settings[2][4][6][7]
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for distinguishing close peaks).
-
Scans: 32–64 scans (to improve Signal-to-Noise ratio for weak internal alkyne peaks).
-
Detector: DTGS (Standard) or MCT (High sensitivity for kinetics).
Step-by-Step Workflow
-
Background Acquisition: Clean the crystal with isopropanol. Collect an air background spectrum. Crucial: Ensure the crystal is dry; residual solvent peaks can mask the fingerprint region.
-
Sample Application:
-
Solids: Place ~2-5 mg of powder on the crystal. Apply high pressure using the anvil to ensure intimate contact (vital for peak intensity).
-
Oils/Liquids: Cover the crystal surface completely.
-
-
Data Collection: Acquire the sample spectrum.
-
Post-Processing (Baseline Correction): Apply an automatic baseline correction. Warning: Do not over-manipulate the 2000-2500 cm⁻¹ region manually, as this can distort weak alkyne signals.
-
Validation (The "Click" Test):
-
If the sample is a terminal alkyne, look for the 3300 cm⁻¹ anchor peak first.[4][5]
-
If the sample is an internal alkyne, zoom into 2100–2300 cm⁻¹ . If no peak is visible, dissolve the sample in a non-polar solvent (e.g., CCl₄ or Hexane) and re-run in a transmission cell to increase path length (sensitivity).
-
Case Study: Monitoring Azide-Alkyne Cycloaddition (SPAAC)
In drug conjugation (e.g., Antibody-Drug Conjugates), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is common. IR is a powerful tool for monitoring this reaction in real-time.
The Challenge
The reaction consumes an Azide (
-
Reactant A (Azide): Distinct, strong peak at ~2100 cm⁻¹ .[6][7]
-
Reactant B (Cyclooctyne): Weak alkyne stretch, often buried or overlapping.
-
Product (Triazole): No peaks in the 2000–2300 cm⁻¹ region.
Monitoring Strategy
Instead of tracking the formation of the product (which has complex fingerprint peaks), track the consumption of the Azide .
Figure 2: Kinetic monitoring of Click Chemistry via IR. The disappearance of the Azide peak is the primary metric due to the low intensity of the Alkyne peak.
Data Interpretation:
-
Success: Complete disappearance of the band at ~2100 cm⁻¹.
-
Stalled Reaction: Persistence of the 2100 cm⁻¹ band indicates incomplete conjugation.
References
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Svatunek, D., et al. (2020).[6] Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry – A European Journal. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra: Nitriles and Alkynes. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For complex molecules such as 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene, a polyhalogenated aromatic compound, accurate elemental analysis is not merely a routine check but a critical determinant of purity, stoichiometry, and overall viability for further research and development. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of such challenging compounds, offering insights into the methodological choices and the rationale behind them.
The Critical Role of Elemental Analysis
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene presents a unique analytical challenge due to the presence of multiple halogens (bromine and fluorine) alongside carbon, hydrogen, and oxygen. The accuracy of the elemental composition directly impacts the confirmation of the molecular formula, which is a fundamental requirement for publication, patent applications, and regulatory submissions. An erroneous elemental composition can lead to the misinterpretation of experimental results and significant delays in development timelines. Therefore, selecting the appropriate analytical technique and adhering to rigorous standards is of utmost importance.
Comparative Analysis of Key Analytical Techniques
The determination of the elemental composition of halogenated organic compounds can be approached through several analytical methodologies. The choice of technique is often dictated by factors such as the required accuracy and precision, the concentration of the elements, the sample matrix, and the available instrumentation. Here, we compare three prevalent techniques: Combustion Ion Chromatography (CIC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).
Combustion Ion Chromatography (CIC)
Combustion analysis is a well-established and robust method for the determination of carbon, hydrogen, nitrogen, sulfur, and halogens in organic materials.[1][2] The sample is combusted at a high temperature in an oxygen-rich environment, which converts the elements into their respective gaseous oxides (CO₂, H₂O, SO₂) and hydrogen halides (HBr, HF).[2][3] These combustion products are then passed through an absorption solution and subsequently analyzed by ion chromatography.[3][4]
Experimental Workflow:
Caption: Workflow for Combustion Ion Chromatography (CIC).
Causality in Experimental Choices: The high-temperature combustion ensures the complete decomposition of the organic matrix, a critical step for accurate quantification.[1][3] The subsequent trapping of the gaseous products in an aqueous solution allows for their conversion into ionic species (e.g., Br⁻, F⁻), which are amenable to separation and detection by ion chromatography.[3][4] This method's reliability stems from its direct measurement approach and the high efficiency of both the combustion and absorption steps.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis, renowned for its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels.[5][6] For the analysis of halogens in organic compounds, the sample must first be brought into a liquid form, typically through dissolution or digestion.[7] The liquid sample is then introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
Experimental Workflow:
Caption: Workflow for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Causality in Experimental Choices: The argon plasma, with temperatures reaching up to 10,000 K, provides the energy required to efficiently ionize most elements, including halogens.[6] The use of a mass spectrometer for detection offers high specificity and minimizes spectral interferences, which can be a challenge in other atomic spectroscopy techniques.[6][7] However, the introduction of organic solvents can pose challenges due to plasma instability and carbon deposition, necessitating careful method development.[8]
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[9][10] The sample is irradiated with high-energy X-rays, which cause the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by outer-shell electrons, leading to the emission of secondary X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.
Experimental Workflow:
Caption: Workflow for X-Ray Fluorescence (XRF) Spectroscopy.
Causality in Experimental Choices: XRF's primary advantage is its non-destructive nature and minimal sample preparation, making it a rapid screening tool.[9] However, its sensitivity is generally lower than that of ICP-MS, particularly for lighter elements like fluorine.[11] Matrix effects, where the presence of other elements influences the fluorescence of the element of interest, can also be a significant consideration and may require the use of matrix-matched standards for accurate quantification.[12]
Performance Comparison of Analytical Techniques
| Feature | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) |
| Principle | High-temperature combustion followed by ion chromatography.[3][4] | Ionization in an argon plasma and detection by mass spectrometry.[6] | Excitation by X-rays and detection of characteristic fluorescent X-rays.[9] |
| Accuracy | High (typically within ±0.3% of theoretical value).[13] | High, but can be affected by matrix effects and sample preparation.[8] | Moderate to high, dependent on matrix and calibration standards.[12] |
| Precision | High (RSD < 1-2%). | High (RSD < 2-5%). | Good (RSD < 5%). |
| Limits of Detection | ppm to percentage levels.[3] | ppb to ppm levels.[7] | ppm to percentage levels.[14] |
| Sample Throughput | Moderate. | High with autosampler. | High. |
| Advantages | Robust, well-established method for C, H, N, S, and halogens; direct analysis of solid samples.[1][2] | Excellent sensitivity; multi-element capability.[5][6] | Non-destructive; minimal sample preparation; rapid analysis.[9] |
| Limitations | Destructive; requires several milligrams of sample.[13] | Destructive; organic solvents can be problematic; potential for polyatomic interferences.[8][9] | Lower sensitivity for light elements (e.g., Fluorine); matrix effects can be significant.[11] |
Recommended Protocol: Combustion Analysis for 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
For the definitive elemental analysis of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene, combustion analysis is the recommended technique due to its high accuracy and reliability for determining the percentages of C, H, Br, and F.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. For solid samples, grinding to a fine powder is recommended.[13]
-
Accurately weigh approximately 2-5 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Instrument Setup and Calibration:
-
Set up the combustion analyzer according to the manufacturer's instructions.
-
Calibrate the instrument using certified reference materials (CRMs) for C, H, N, S, Br, and F. Since a specific CRM for the target molecule is unlikely to be available, use well-characterized, pure organic compounds containing these elements. Examples include sulfanilic acid for C, H, N, and S, and various certified organobromine and organofluorine compounds.[15]
-
-
Combustion:
-
Introduce the weighed sample into the combustion furnace, which is typically heated to around 900-1100°C in a stream of pure oxygen.[16]
-
The organic compound will undergo complete combustion, converting carbon to CO₂, hydrogen to H₂O, bromine to HBr and other bromine species, and fluorine to HF.
-
-
Gas Separation and Detection:
-
The combustion gases are carried by a helium stream through a series of traps and columns to separate the individual components.
-
For C, H, and N analysis, the separated gases (CO₂, H₂O, N₂) are typically measured by a thermal conductivity detector (TCD).[17]
-
For halogen analysis (Br and F), the combustion products are passed through an absorption solution. The resulting halide ions (Br⁻ and F⁻) are then quantified by ion chromatography.[3][4]
-
-
Data Analysis and Interpretation:
-
The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
-
Compare the experimental values with the theoretical percentages calculated from the molecular formula (C₉H₅BrFO).
-
For publication and high-quality research, the experimental values should typically be within ±0.4% of the theoretical values.[18]
-
Trustworthiness and Self-Validation
The robustness of the combustion analysis protocol is ensured by a system of self-validation:
-
Use of Certified Reference Materials (CRMs): Regular analysis of CRMs ensures the accuracy and calibration of the instrument.[19][20]
-
Blank Analysis: Running a blank sample (an empty sample capsule) helps to determine and correct for any background contamination.
-
Duplicate or Triplicate Analysis: Analyzing the same sample multiple times provides a measure of the method's precision.
-
Check Standards: A well-characterized internal or external standard should be run periodically to monitor instrument performance during a sequence of analyses.
Conclusion
The elemental analysis of a complex halogenated compound like 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene requires a careful selection of analytical methodology. While techniques like ICP-MS and XRF offer specific advantages, combustion analysis remains the gold standard for obtaining highly accurate and reliable data for C, H, and halogen content. By following a well-defined and validated protocol, researchers can ensure the integrity of their data, which is fundamental to the progression of their scientific endeavors.
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Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). AZoM.com. [Link]
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Kannamkumarath, S. S., Wrobel, K., & Wrobel, K. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18(10), 1222-1226. [Link]
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Eksperiandova, L. P., Blank, A. B., & Kvichko, L. A. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Journal of Analytical Chemistry, 62(8), 754-758. [Link]
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Feng, H. Q. (1993). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest Dissertations Publishing. [Link]
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Blakemore, W. R. (2013). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Pharmacia, 60(1-4), 1-10. [Link]
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Thomas, R. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Spectroscopy Online. [Link]
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Kayser, H., & Schlupp, H. (1995). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Fresenius' Journal of Analytical Chemistry, 351(4-5), 454-458. [Link]
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Oliveira, A. S., Cerveira, R. M., & de Moraes, D. P. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. [Link]
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Saitoh, H., Oikawa, K., & Saitoh, H. (1987). Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. Bunseki Kagaku, 36(10), 736-740. [Link]
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Halogens – (Fluorine, Chlorine, Bromine, Iodine). (n.d.). Mikroanalytisches Labor Pascher. [Link]
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Durazo, A., & Shane, A. (2014). An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastewater Extracts Using GC-ICP-MS. Agilent. [Link]
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Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids from the environment. (n.d.). Analytik Jena. [Link]
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Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
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Aro, R., Eriksson, U., Kärrman, A., Reber, I., & Yeung, L. W. Y. (2021). Combustion ion chromatography for extractable organofluorine analysis. Chemosphere, 280, 130638. [Link]
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Methods. (2018, December 3). Ecology Center. [Link]
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Raggi, M. A., Lucchini, F., & Da Re, P. (1993). X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac. Bollettino chimico farmaceutico, 132(1), 29-31. [Link]
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ICP-MS for detection of organic halogens (Br and I). (2019, December 5). Reddit. [Link]
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Combustion Elemental Analysis. (n.d.). Analytik Jena. [Link]
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Jackson, A. D., et al. (2022). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 26(1), 133-140. [Link]
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]
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The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano.com. [Link]
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Standard Reference Material® 2448 Mercury in Brominated Activated Carbon. (2024, October 9). NIST. [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). EPA. [Link]
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A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]
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Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. [Link]
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Organic Certified Reference Materials. (n.d.). ESSLAB. [Link]
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Laboratory of Organic Elemental Analysis. (2016, February 1). Central Laboratories UCT Prague. [Link]
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ASTM D4755-95(2020) Standard Test Method for Free Halogens in Halogenated Organic Solvents and Their Admixtures. (2020, April 1). ASTM International. [Link]
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Chemical (Elemental) Analysis. (2004, October 29). Fritz Haber Institute. [Link]
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Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015, September 23). World Journal of Chemical Education. [Link]
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An International Study Evaluating Elemental Analysis. (2026, January 22). ResearchGate. [Link]
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ASTM D6806-02 Standard Practice for Analysis of Halogenated Organic Solvents and Their Admixtures by Gas Chromatography. (n.d.). ANSI Webstore. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
